![molecular formula C13H14Cl2N2 B2479305 {4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride CAS No. 1519-07-9](/img/structure/B2479305.png)

{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

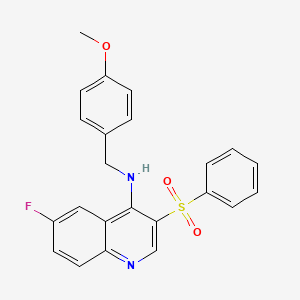

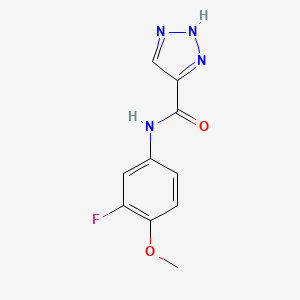

“{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride” is a chemical compound with the CAS Number: 1519-07-9. Its molecular weight is 269.17 and its IUPAC name is 4-[(E)-2-(2-pyridinyl)ethenyl]aniline dihydrochloride . It is a salt with 2HCl .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12N2.2ClH/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13;;/h1-10H,14H2;2*1H/b9-6+;; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Applications De Recherche Scientifique

Fluoroionophores Development

- A series of fluoroionophores developed from diamine-salicylaldehyde derivatives demonstrated metal recognition capabilities. Specifically, certain derivatives showcased unique metal chelating properties, including response to Zn+2 and Cd+2, attributed to the pyridine moiety enabling metal-fluorophore complexation. These fluoroionophores were tested for cellular metal staining in fluorescence methods (Hong, Lin, Hsieh, & Chang, 2012).

Radiosynthesis for Nicotinic Acetylcholine Receptors Study

- The compound demonstrated high affinity for nicotinic acetylcholine receptors in in vitro binding assays, with potential as a tracer for positron emission tomography studies of nAChR (Brown, Pavlova, Mukhin, Kimes, & Horti, 2001).

Two-Photon Absorption Chromophores

- New multi-branched two-photon absorption chromophores containing styrylpyridyl moieties were synthesized. They exhibited significant two-photon absorption cross-sections and induced fluorescent wavelengths, indicating their potential as two-photon absorption fluorophores for photopolymerization applications (Yan, Fan, Guo, Lam, Huang, Sun, Tian, Wang, Tian, Wang, & Chen, 2007).

Synthesis of Conjugated Alkenyl Pyridines

- 4-Alkylpyridines were converted to conjugated 1,1-disubstituted alkenyl pyridines, a process involving alkylidene dihydropyridine intermediates, highlighting a method for creating vinyl pyridines under mild conditions (Shivers, Tun, McLean, & Pigge, 2022).

Multi-Stimuli Responsive Fluorescence Switching

- A divinylanthracene derivative showcased multi-stimuli responsive fluorescence, including piezochromism and protonation effects. This study elucidated mechanisms within stimuli-responsive luminescent materials, suggesting potential applications in sensing and display devices (Dong, Zhang, Tan, Wang, Chen, Li, Ye, Xu, Zou, & Tian, 2013).

Biomolecule Labeling with Two-Photon Absorbing Dyes

- Novel two-photon absorbing dyes were synthesized for biomolecule labeling. These dyes displayed significant two-photon absorption cross-sections and were proposed for tracking biomolecules using two-photon scanning microscopy (Xiao, Mei, Wang, Li, Qian, Yin, & Xu, 2011).

Synthesis of Pyridinyl-Pyrimidinamine Derivatives

- A method for synthesizing pyridinyl-4-pyrimidinamine derivatives was developed, offering potential avenues for creating new compounds with distinct properties (Mazik & Zieliński, 1996).

Safety and Hazards

Propriétés

IUPAC Name |

4-[(E)-2-pyridin-2-ylethenyl]aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2.2ClH/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13;;/h1-10H,14H2;2*1H/b9-6+;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZBNUCKBYLPSO-SWSRPJROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC2=CC=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2479222.png)

![7-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B2479227.png)

![3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2479228.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2479230.png)

![3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479235.png)

![[3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2479241.png)